molecular formula C12H14IN5O4 B12923423 4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide CAS No. 127880-97-1

4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide

Cat. No.: B12923423
CAS No.: 127880-97-1
M. Wt: 419.18 g/mol
InChI Key: OOZJUZZEMXCESE-ADVRJHOBSA-N
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Description

4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide is a complex organic compound that features a unique combination of functional groups, including an amino group, hydroxyl groups, an iodinated furan ring, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrrolopyrimidine core through cyclization reactions.
  • Introduction of the iodinated furan ring via halogenation reactions.
  • Functionalization of the amino and hydroxyl groups through selective protection and deprotection strategies.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The iodinated furan ring can be reduced to remove the iodine atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

  • Oxidation products: Aldehydes, ketones.
  • Reduction products: Deiodinated furan derivatives.
  • Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in the development of new pharmaceuticals.
  • Investigated for its interactions with biological macromolecules.

Medicine

  • Explored as a potential therapeutic agent for various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Potential use in the development of new materials with unique properties.
  • Investigated for its applications in catalysis and chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-7H-pyrrolo(2,3-d)pyrimidine derivatives.
  • Iodinated furan compounds.
  • Hydroxymethyl-substituted heterocycles.

Uniqueness

  • The combination of functional groups in this compound provides unique reactivity and potential applications.
  • The presence of the iodinated furan ring may impart specific biological or chemical properties not found in similar compounds.

Properties

127880-97-1

Molecular Formula

C12H14IN5O4

Molecular Weight

419.18 g/mol

IUPAC Name

4-amino-7-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H14IN5O4/c13-7-8(20)5(2-19)22-12(7)18-1-4(10(15)21)6-9(14)16-3-17-11(6)18/h1,3,5,7-8,12,19-20H,2H2,(H2,15,21)(H2,14,16,17)/t5-,7+,8-,12-/m1/s1

InChI Key

OOZJUZZEMXCESE-ADVRJHOBSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)I)N)C(=O)N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)I)N)C(=O)N

Origin of Product

United States

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